molecular formula C9H8O4 B3131456 2-(Benzyloxy)-2-oxoacetic acid CAS No. 35448-14-7

2-(Benzyloxy)-2-oxoacetic acid

Cat. No.: B3131456
CAS No.: 35448-14-7
M. Wt: 180.16 g/mol
InChI Key: VYLDBYOSHBXGNF-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-2-oxoacetic acid (CAS 35448-14-7) is a valuable chemical intermediate in organic synthesis and pharmaceutical research. This compound, with a molecular formula of C9H8O4 and a molecular weight of 180.16 g/mol, is characterized as a yellow to pale yellow or colorless liquid (oil) . Its structure, featuring a benzyl-protected oxalic acid moiety, makes it a versatile building block for the preparation of more complex molecules, particularly in constructing heterocycles or as a precursor in the synthesis of active pharmaceutical ingredients (APIs). Researchers value this compound for its application in introducing a keto-acid functional group into target structures. Predicted physical properties include a boiling point of 334.5±35.0 °C at 760 Torr and a density of 1.316±0.06 g/cm³ at 20 °C . For optimal stability, the material should be sealed in dry and stored at room temperature (20 to 22 °C) . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-oxo-2-phenylmethoxyacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O4/c10-8(11)9(12)13-6-7-4-2-1-3-5-7/h1-5H,6H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYLDBYOSHBXGNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Benzyloxy 2 Oxoacetic Acid and Its Direct Precursors

Established Synthetic Routes to 2-(Benzyloxy)-2-oxoacetic Acid

One of the established methods for the preparation of this compound involves the ozonolysis of dibenzyl maleate (B1232345) or dibenzyl fumarate (B1241708). ucla.edugoogle.com This approach cleaves the carbon-carbon double bond of the starting material to form the desired α-keto ester.

A study outlines the synthesis of benzyl (B1604629) glyoxylate (B1226380) from a mixture of dibenzyl maleate and dibenzyl fumarate. ucla.edu The ozonolysis is carried out in dichloromethane (B109758) at low temperatures, followed by a workup with a reducing agent like dimethyl sulfide (B99878) to quench the ozonide intermediate. ucla.edu This method provides a direct route to the target compound from readily available starting materials.

Another potential route, though less directly detailed in the context of the final acid, involves the hydrolysis of benzyl oxalyl chloride. Acyl chlorides are highly reactive and readily hydrolyze in the presence of water to form the corresponding carboxylic acids.

A visible light photoredox-catalyzed deoxydisulfuration of alcohols has been reported where this compound was used as a starting material, implying its availability through established synthetic procedures. rsc.org

Table 1: Ozonolysis Route to Benzyl Glyoxylate

Starting Material Reagents Solvent Temperature Workup Yield Reference

Preparation of Key Intermediates for this compound Synthesis

Benzyl Oxalyl Chloride:

Benzyl oxalyl chloride, also referred to as (benzyloxy)oxalyl chloride, is a crucial intermediate that can be readily converted to the final product. It is synthesized by the reaction of oxalyl chloride with benzyl alcohol. prepchem.com The reaction is typically performed in an anhydrous ether solution under reflux. prepchem.com An excess of oxalyl chloride is often used to ensure complete conversion of the alcohol. The product can be purified by distillation under reduced pressure. prepchem.com

Table 2: Synthesis of Benzyl Oxalyl Chloride

Reactant 1 Reactant 2 Solvent Conditions Yield Reference
Oxalyl chloride Benzyl alcohol Anhydrous ether Reflux, 16 hours 94% prepchem.com

Dibenzyl Fumarate/Maleate:

As mentioned, dibenzyl fumarate and maleate are precursors for the ozonolysis route. Dibenzyl fumarate can be prepared from fumaric acid and benzyl bromide in the presence of a base like triethylamine (B128534) in a solvent such as dimethylformamide (DMF). google.com Similarly, a mixture of dibenzyl maleate and dibenzyl fumarate can be prepared from maleic acid and benzyl alcohol. ucla.edu

Table 3: Synthesis of Dibenzyl Fumarate | Reactant 1 | Reactant 2 | Base | Solvent | Conditions | Yield | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Fumaric acid | Benzyl bromide | Triethylamine | DMF | 100 °C, 16 hours | 78% | google.com |

Strategies for Introducing the Benzyloxy Moiety into Alpha-Keto Acid Scaffolds

The introduction of the benzyloxy group is a key transformation in the synthesis of the title compound. Several strategies can be employed to achieve this.

One direct method is the reaction of an alpha-keto acyl chloride with benzyl alcohol. The reaction of oxalyl chloride with benzyl alcohol to form benzyl oxalyl chloride is a prime example of this strategy. prepchem.com This reaction is a specific instance of a broader class of reactions where acyl chlorides react with alcohols to form esters. changing-stories.org

Another fundamental strategy is the esterification of a carboxylic acid with an alcohol. In this context, glyoxylic acid or its derivatives could be esterified with benzyl alcohol. General methods for esterification include using coupling reagents. For instance, triphenylphosphine (B44618) oxide (TPPO) and oxalyl chloride can be used as efficient coupling reagents for the esterification of carboxylic acids with alcohols at room temperature. nih.gov While this has been demonstrated for benzoic acid and benzyl alcohol, the principle is applicable to other carboxylic acids. nih.gov The Mitsunobu reaction, involving the reaction of an alcohol with a carboxylic acid in the presence of a phosphine (B1218219) and an azodicarboxylate, is another powerful esterification method.

The synthesis of α-keto esters through the oxidation of α-hydroxy esters is also a viable strategy. acs.org For example, benzyl glycolate (B3277807) could potentially be oxidized to form this compound.

Reactivity and Reaction Mechanisms of 2 Benzyloxy 2 Oxoacetic Acid

Photoredox-Catalyzed Transformations

2-(Benzyloxy)-2-oxoacetic acid, an α-keto acid, serves as a versatile precursor in photoredox-catalyzed reactions. These transformations leverage visible light to initiate single-electron transfer (SET) processes, enabling the formation of reactive intermediates under mild conditions. nih.govuni-regensburg.de The compound's structure is particularly amenable to decarboxylation, generating valuable acyl or subsequent alkyl radicals for carbon-carbon bond formation. nih.govresearchgate.net

Visible-light photoredox catalysis operates through two primary mechanistic cycles: reductive and oxidative quenching. uni-regensburg.debeilstein-journals.org The specific pathway depends on the relative redox potentials of the photocatalyst, the substrate, and any sacrificial electron donors or acceptors present in the reaction mixture. uni-regensburg.deiiserpune.ac.in

In a typical scenario involving an α-keto acid like this compound, the reaction often proceeds via an oxidative quenching cycle. The general steps are as follows:

Photoexcitation: A photocatalyst (PC), such as an iridium or ruthenium complex, absorbs a photon of visible light, transitioning to a high-energy excited state (PC*). uni-regensburg.deuni-regensburg.de This excited state is both a stronger oxidant and a stronger reductant than the ground state.

Single Electron Transfer (SET): The excited photocatalyst (PC*) is reduced by an electron donor. In the context of decarboxylative reactions, the carboxylate form of this compound can act as the electron donor. nih.gov This SET generates a radical cation from the substrate and the reduced form of the photocatalyst (PC⁻).

Radical Formation: The resulting radical cation of the carboxylate is unstable and undergoes rapid decarboxylation (loss of CO₂) to form a benzyloxycarbonyl radical. This radical can then be used in subsequent bond-forming steps. nih.gov

Catalyst Regeneration: The reduced photocatalyst (PC⁻) must return to its ground state to complete the catalytic cycle. This is typically achieved by transferring an electron to an oxidant present in the system, which could be another substrate molecule or a sacrificial acceptor. uni-regensburg.debeilstein-journals.org

Alternatively, a reductive quenching cycle can occur where the excited photocatalyst transfers an electron to a substrate or acceptor, becoming oxidized (PC⁺). beilstein-journals.org A sacrificial reductant then reduces the oxidized photocatalyst back to its ground state. The choice between these pathways is crucial for reaction outcomes and is dictated by the specific reagents and conditions employed. uni-regensburg.debeilstein-journals.org

Table 1: General Paradigm of Photoredox Catalysis

Step Oxidative Quenching Cycle Reductive Quenching Cycle
1. Excitation PC + hν → PC* PC + hν → PC*
2. SET PC* + Donor → PC⁻ + Donor⁺ PC* + Acceptor → PC⁺ + Acceptor⁻
3. Reaction Donor⁺ → Product(s) Acceptor⁻ → Product(s)
4. Regeneration PC⁻ + Acceptor → PC + Acceptor⁻ PC⁺ + Donor → PC + Donor⁺

PC = Photocatalyst, hν = Light Energy

Electron Donor-Acceptor (EDA) complexes are assemblies of two or more molecules where one acts as an electron donor and the other as an electron acceptor. wikipedia.org The formation of these complexes can create new absorption bands in the visible light spectrum, enabling photochemical reactions without the need for a dedicated photocatalyst. hepatochem.com Upon light absorption, an electron is transferred from the donor to the acceptor, generating radical ions that can initiate further chemical transformations. wikipedia.orghepatochem.com

In the context of reactions involving derivatives of this compound, EDA complexes can facilitate transformations by bringing the reactive partners into close proximity and lowering the energy barrier for electron transfer. For instance, α-keto acids can form EDA complexes with various electron donors, such as amines or Hantzsch esters. chemrxiv.org The photoexcitation of such a complex triggers a single-electron transfer, leading to decarboxylation and the formation of a nucleophilic carbon-centered radical. sci-hub.se This strategy circumvents the need for expensive metal-based photocatalysts and relies on the intrinsic electronic properties of the substrates themselves. hepatochem.com The formation of an EDA complex between an N-hydroxyphthalimide (NHPI) ester derived from a benzyloxy-containing acid and a Hantzsch ester has been shown to enable a metal-free hydroalkylation cascade upon irradiation with visible light. chemrxiv.org

The key reactive species generated from this compound in photoredox catalysis is a carbon-centered radical formed via decarboxylation. nih.govresearchgate.net Following single-electron oxidation of the corresponding carboxylate, the resulting carboxyl radical rapidly extrudes carbon dioxide.

Reaction Scheme:

Formation of Carboxylate: this compound is deprotonated by a base.

Oxidation and Decarboxylation: The carboxylate undergoes SET oxidation, followed by loss of CO₂, to yield a benzyloxycarbonyl radical (•COOBn). Depending on the reaction conditions, this can further lose a second molecule of CO₂ to form a benzyl (B1604629) radical (•Bn). More commonly in photoredox settings, it is the radical derived after the initial decarboxylation that is synthetically useful. nih.govresearchgate.net

The existence of these transient radical intermediates is often confirmed through radical trapping experiments. rsc.org In these experiments, a radical scavenger, such as 2,2,6,6-tetramethyl-1-piperidinyloxyl (TEMPO) or 1,1-diphenylethylene, is added to the reaction mixture. If the reaction is inhibited or a stable adduct between the scavenger and the proposed radical intermediate is formed and detected, it provides strong evidence for a radical-mediated pathway. researchgate.net For example, the radical generated from the decarboxylation of this compound can be trapped, confirming its presence as a key intermediate in the reaction sequence. researchgate.net

Luminescence quenching experiments are a fundamental tool for investigating the mechanism of photoredox reactions. rsc.orgnih.gov These studies measure the decrease in the emission intensity (luminescence) of the excited photocatalyst (PC*) in the presence of a quencher, which can be the substrate, a sacrificial donor, or an acceptor. rsc.org The efficiency of this quenching provides insight into the kinetics of the initial single-electron transfer step. uni-regensburg.de

The Stern-Volmer equation is typically used to analyze the quenching data: I₀ / I = 1 + Kₛᵥ[Q] Where:

I₀ is the luminescence intensity in the absence of the quencher.

I is the luminescence intensity in the presence of the quencher [Q].

Kₛᵥ is the Stern-Volmer quenching constant.

[Q] is the concentration of the quencher.

By plotting I₀ / I against the concentration of a potential quencher (e.g., the carboxylate of this compound), a linear relationship indicates that quenching is occurring. nih.gov The slope of this line gives the Stern-Volmer constant, Kₛᵥ, which reflects the efficiency of the quenching process. Such experiments have been used to demonstrate that α-oxocarboxylic acids or their corresponding carboxylates effectively quench the excited state of common photocatalysts, supporting their role as electron donors in the initial step of the catalytic cycle. rsc.org These studies are crucial for establishing whether an oxidative or reductive quenching pathway is operative. uni-regensburg.de

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic technique for the direct detection and characterization of species with unpaired electrons, such as radicals. researchgate.netnih.gov In the study of photoredox reactions, EPR spectroscopy provides definitive evidence for the presence of radical intermediates. rsc.org

To investigate the radicals formed from this compound, the reaction can be conducted inside the EPR spectrometer while being irradiated with light. However, because many radical intermediates are highly reactive and have short lifetimes, a technique called spin trapping is often employed. chemrxiv.org A "spin trap," such as 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO), is added to the reaction. This compound reacts with the transient radical to form a more stable and persistent nitroxide radical adduct. chemrxiv.org The resulting EPR spectrum of this adduct is characteristic of the original radical that was trapped, allowing for its identification. Mechanistic studies on the reactions of α-oxocarboxylic acids have utilized EPR experiments to confirm the generation of carbon-centered radicals following decarboxylation. rsc.org

Radical clock experiments are a kinetic tool used to determine the rates of fast radical reactions. illinois.edu This method involves a competition between a bimolecular reaction of the radical with an external trap and a unimolecular rearrangement of the radical that occurs at a known rate. youtube.com The product distribution allows for the calculation of the unknown rate constant of the bimolecular step. illinois.edu

For radicals generated from this compound, a radical clock experiment can be designed to probe their reactivity. researchgate.net A substrate is chosen that, after forming a radical, can undergo a predictable intramolecular rearrangement (the "clocking" reaction) with a well-established rate constant (kᵣ). This rearranging radical also competes by reacting with another species in an intermolecular fashion, for instance, in a hydrogen atom transfer or an addition to an alkene (kₓ). illinois.edu

By analyzing the ratio of the rearranged to the unrearranged products, the rate constant of the intermolecular trapping reaction can be determined. youtube.com Such experiments are invaluable for understanding the lifetime and reactivity of the specific radical intermediates derived from this compound and for validating proposed mechanistic pathways. rsc.orgresearchgate.net

Gold(I)-Catalyzed Reactions

Gold(I) complexes have emerged as powerful catalysts for a variety of organic transformations, particularly those involving the activation of alkynes and allenes. nih.govarkat-usa.org Derivatives of this compound, specifically its oximes, serve as competent substrates in gold(I)-catalyzed reactions, leading to the synthesis of complex heterocyclic structures. pku.edu.cn

A significant reaction involving derivatives of this compound is the gold(I)-catalyzed 1,3-azaprotio transfer of propargylic α-ketocarboxylate oximes. pku.edu.cn In this process, oximes derived from precursors like 2-oxoacetic acid are transformed into valuable oxa-cyclic nitrones. pku.edu.cn

Research has demonstrated that oximes derived from 2-oxoacetic acid and its analogues can undergo this transformation, enabling the introduction of various substituents at the C4-position of the resulting oxa-cyclic nitrones. pku.edu.cn For instance, when an oxime derived from 2-oxoacetic acid was subjected to the reaction conditions, it was successfully converted to the corresponding nitrone in moderate yield. pku.edu.cn A crucial aspect of this reaction is the configuration of the oxime; it has been observed that only one of the E/Z-oxime isomers participates in the 1,3-azaprotio-transfer, highlighting the stereospecificity of the catalytic process. pku.edu.cn Control experiments have confirmed that both the gold catalyst and a silver additive are essential for the reaction to proceed. pku.edu.cn

The reaction's outcome is also influenced by the substitution pattern of the alkyne. Internal alkynyl oximes typically yield five-membered cyclic nitrones, whereas terminal alkynyl oximes tend to form six-membered rings. pku.edu.cn

The choice of ligand and counteranion associated with the gold(I) catalyst significantly impacts the efficiency and selectivity of these reactions. pku.edu.cnrsc.org The catalytic cycle for most gold-catalyzed reactions involves three main stages: the activation of an alkyne or allene, protodeauration to release the product and regenerate the catalyst, and the potential decay of the active catalyst. nih.gov Ligands play a crucial role in modulating each of these steps. nih.gov

In the context of the 1,3-azaprotio transfer of propargylic α-ketocarboxylate oximes, systematic screening of catalysts has been performed. pku.edu.cn Studies found that the combination of triphenylphosphinegold(I) chloride (Ph3PAuCl) as the pre-catalyst and silver hexafluoroantimonate (AgSbF6) as a halide scavenger and counteranion source provides the best efficiency, leading to high yields of the desired cyclic nitrone product. pku.edu.cn This highlights the superior reactivity of cationic gold complexes like [Au(PPh3)]SbF6 in activating the substrate. pku.edu.cnorganic-chemistry.org

Theoretical studies, such as Density Functional Theory (DFT), provide deeper insights into how ligands steer the course of gold(I)-catalyzed reactions, influencing both regioselectivity and chemoselectivity by affecting the energy barriers of different potential pathways. rsc.org The design of ligands is therefore a critical aspect of developing new gold-catalyzed transformations. nih.gov

Table 1: Effect of Catalyst System on Gold(I)-Catalyzed 1,3-Azaprotio Transfer

EntryGold Catalyst (mol%)Silver Additive (mol%)SolventTemperature (°C)Yield (%)Reference
1Ph3PAuCl (2.5)AgSbF6 (2.5)DCE4096 pku.edu.cn
2JohnphosAuCl (2.5)AgSbF6 (2.5)DCE4084 pku.edu.cn
3IPrAuCl (2.5)AgSbF6 (2.5)DCE4072 pku.edu.cn
4Ph3PAuCl (2.5)AgOTf (2.5)DCE4065 pku.edu.cn
5Ph3PAuCl (2.5)AgBF4 (2.5)DCE4081 pku.edu.cn
6AuCl3 (2.5)-DCE400 pku.edu.cn

Radical Cyclization Pathways

Derivatives of this compound are also valuable precursors for reactions proceeding through radical mechanisms. acs.org Specifically, the O-benzyloxime of glyoxylic acid, a direct derivative, can be used to synthesize α-amino lactones via a radical cyclization pathway. acs.org

The general strategy involves the esterification of the glyoxylic acid O-benzyloxime with a β-bromo alcohol. acs.org This ester substrate is then subjected to radical cyclization conditions. Treatment with a radical initiator and a chain carrier, such as tributyltin hydride, induces the formation of an α-[(phenylmethoxy)amino]lactone. acs.org The reaction proceeds via the formation of a carbon-centered radical which then cyclizes to form the lactone ring structure. acs.org This method provides an effective route to functionalized lactones, which are important structural motifs in many biologically active molecules. acs.org

Other Identified Reaction Pathways and Mechanistic Considerations

Beyond the specific pathways detailed above, the core structure of this compound, the 2-oxoacetic acid (glyoxylic acid) moiety, is involved in other important chemical and biochemical reactions.

Photochemical C-H Functionalization: Phenylglyoxylic acid, a related compound, has been shown to act as a photoinitiator for C-H activation of alcohols and heterocycles. researchgate.net This process, mediated by light, allows for the formation of carbon-centered radicals from C(sp³)–H bonds, which can then be used in various synthetic applications. researchgate.net

Enzymatic Reactions: In biological systems, 2-oxo acids are key metabolites. The decarboxylation of 2-oxo acids is a fundamental biochemical reaction catalyzed by dehydrogenase multienzyme complexes. nih.gov The E1 component of these complexes utilizes a thiamin diphosphate (B83284) cofactor to decarboxylate the 2-oxo acid. A detailed mechanism involves the stabilization of an anionic intermediate and subsequent protonation steps, highlighting the sophisticated and specific pathways employed in nature for transforming this class of compounds. nih.gov

Derivatives and Analogues of 2 Benzyloxy 2 Oxoacetic Acid in Synthetic Research

Synthesis and Utility of 2-(Benzyloxyimino)acetic Acid (Glyoxylic Acid O-Benzyloxime)

2-(Benzyloxyimino)acetic acid is a prominent derivative where the ketone of the glyoxylic acid core is converted to a benzyloxime. This modification imparts unique reactivity, making it a versatile building block in various synthetic applications.

Contrary to a direct transformation from 2-(benzyloxy)-2-oxoacetic acid, scientific literature documents the standard synthesis of 2-(benzyloxyimino)acetic acid starting from glyoxylic acid. The process involves the reaction of glyoxylic acid with O-benzylhydroxylamine hydrochloride. rsc.org In a typical procedure, an aqueous solution of glyoxylic acid is reacted with O-benzylhydroxylamine hydrochloride at room temperature. rsc.org The product, 2-(benzyloxyimino)acetic acid, can then be extracted from the aqueous solution using an organic solvent like dichloromethane (B109758). rsc.org This condensation reaction is a reliable method for preparing the oxime ether derivative. chemrxiv.org

While 2-(benzyloxyimino)acetic acid is a known precursor for radical reactions, its direct application in radical cyclization to form lactones is not extensively documented. However, the principles of radical chemistry support such transformations. Radical-based approaches are attractive for synthesizing γ-lactones due to their high functional group tolerance and mild reaction conditions. nih.gov The 5-exo-trig cyclization of an alkoxycarbonyl radical onto an olefin is a recognized strategy. nih.gov

The structural features of 2-(benzyloxyimino)acetic acid make it an effective component in the design of ligands for coordination chemistry. Oxime ethers are stable and relatively simple to synthesize, making them attractive for exploring their ligand properties. chemrxiv.org Research has shown that benzyloxyimino-acetic acid can be incorporated into multidentate heteroaromatic ligands. chemrxiv.org These ligands have been successfully used to form topological structures with soft transition metal ions, highlighting their utility in constructing complex coordination compounds. chemrxiv.org The versatility of such compounds allows for potential applications in various fields of chemistry and biology.

Analogues with Modified Phenyl Moieties

The synthetic versatility of this compound has been expanded through the introduction of various substituents on the phenyl ring of the benzyl (B1604629) group. These modifications are instrumental in tuning the electronic and steric properties of the molecule, thereby influencing its reactivity and potential applications. Research has demonstrated the synthesis of analogues with a range of functional groups on the phenyl ring, including alkyl, alkoxy, halogen, and nitro groups.

A general approach to these analogues involves the reaction of a substituted benzyl alcohol with an appropriate oxalic acid derivative. For instance, the synthesis of methyl (4-(3,4-dichlorobenzyloxy)-phenyl)-oxo-acetate has been reported. google.com This highlights the possibility of incorporating electron-withdrawing groups like halogens onto the phenyl ring. Such modifications can significantly alter the chemical properties of the resulting molecule.

The following table summarizes some examples of synthesized analogues of this compound with modified phenyl moieties, based on patented research. google.com

R Groups on Phenyl Moiety Example Compound Name
Halogen (e.g., Cl, F)[4-(3,4-Dichloro-benzyloxy)-phenyl]-oxo-acetic acid methyl ester
C1-4 Alkyl (e.g., methyl, ethyl)(4-(4-Methyl-benzyloxy)-phenyl)-oxo-acetic acid methyl ester
C1-4 Alkoxy (e.g., methoxy)(4-(4-Methoxy-benzyloxy)-phenyl)-oxo-acetic acid methyl ester
C1-4 Haloalkyl (e.g., trifluoromethyl)(4-(4-Trifluoromethyl-benzyloxy)-phenyl)-oxo-acetic acid methyl ester
C1-4 Haloalkoxy (e.g., trifluoromethoxy)(4-(4-Trifluoromethoxy-benzyloxy)-phenyl)-oxo-acetic acid methyl ester

This table is generated based on the types of substitutions described in the referenced patent. google.com

The synthesis of these analogues often serves as a crucial step in the preparation of more complex, biologically active molecules. For example, ethyl 2-((4-(benzyloxy)phenyl)amino)-2-oxoacetate has been used as a precursor in the synthesis of benzothiazole (B30560) derivatives. nottingham.ac.uk This demonstrates how modifications to the phenyl ring can be leveraged in the construction of diverse heterocyclic scaffolds.

Analogues with Modified Alpha-Keto Acid Backbones

In addition to modifications of the phenyl ring, synthetic research has also focused on altering the alpha-keto acid backbone of this compound. These modifications can involve changes to the carboxylic acid or the ketone functionality, leading to a diverse array of new compounds with potentially unique chemical and biological properties.

One area of investigation involves the transformation of the carboxylic acid group. For instance, the esterification of the carboxylic acid is a common strategy. google.com Furthermore, the alpha-keto acid moiety can be a precursor for the synthesis of alpha-amino acids. Reductive amination of keto acids, such as 2-(3-hydroxy-1-adamantyl)-2-oxoethanoic acid, has been shown to produce novel amino acids like (S)-3-hydroxyadamantylglycine. researchgate.net This suggests that the alpha-keto acid backbone of this compound analogues can serve as a template for synthesizing non-canonical amino acids.

Modifications of the ketone group have also been explored. For example, the ketone can be a handle for introducing new functionalities or for constructing larger molecular architectures. The synthesis of various heterocyclic compounds often proceeds through intermediates derived from alpha-keto acids. mdpi.com

Research into biocatalysis has also utilized alpha-keto acids as substrates for enzymatic reactions. Metal-dependent 2-oxoacid aldolases have been employed for the synthesis of chiral multifunctional compounds starting from 2-oxoacids. ub.edu This highlights the potential for using enzymatic methods to create stereochemically complex molecules from precursors related to this compound.

The following table provides examples of the types of modifications that can be made to the alpha-keto acid backbone.

Modification Type Resulting Structure/Compound Class Synthetic Strategy
Carboxylic Acid EsterificationAlpha-keto estersReaction with alcohols
Reductive AminationAlpha-amino acidsReaction with an amine source and a reducing agent
Aldol CondensationChiral multifunctional compoundsBiocatalytic conversion using aldolases ub.edu
Cyclization ReactionsHeterocyclic compoundsReaction with appropriate nucleophiles

This table illustrates the synthetic possibilities based on general reactions of alpha-keto acids.

The ability to modify both the phenyl moiety and the alpha-keto acid backbone provides a powerful platform for generating a wide range of derivatives and analogues of this compound. These synthetic efforts are crucial for exploring the structure-activity relationships of these compounds in various chemical and biological contexts.

Advanced Applications of 2 Benzyloxy 2 Oxoacetic Acid in Complex Molecule Synthesis

Building Block for Heterocyclic Scaffolds

The reactivity of the dual carbonyl functionalities in 2-(benzyloxy)-2-oxoacetic acid makes it a valuable precursor for the synthesis of various heterocyclic systems, which are core structures in many pharmaceuticals and natural products.

Synthesis of Oxa-Cyclic Nitrones

This compound is an effective starting material for generating oxa-cyclic nitrones, which are important intermediates in organic synthesis. Research has demonstrated that oximes derived from 2-oxoacetic acids, including the benzyl (B1604629) ester, can undergo a gold(I)-catalyzed 1,3-azaprotio-transfer. pku.edu.cn This reaction involves the intramolecular addition of the oxime group across a carbon-carbon triple bond tethered to the molecule. pku.edu.cn

The process enables the installation of various substituents onto the resulting nitrone ring. Specifically, the oxime of this compound can be reacted with propargylic alcohols to form propargylic α-ketocarboxylate oximes. pku.edu.cn In the presence of a gold(I) catalyst, these substrates cyclize to form five-membered oxa-cyclic nitrones. pku.edu.cn The reaction's regioselectivity, which determines the size of the resulting ring, is influenced by the substitution pattern of the alkyne; internal alkynes typically yield five-membered rings, while terminal alkynes can lead to six-membered rings. pku.edu.cn

Table 1: Gold(I)-Catalyzed Synthesis of Oxa-Cyclic Nitrones

Substrate Derived From Catalyst Product Type Yield Reference

Formation of 1,3-Oxathiolane (B1218472) Derivatives

While direct synthesis of 1,3-oxathiolane derivatives using this compound is not extensively documented, the closely related glyoxylic acid and its esters are key precursors for this class of heterocycles. 1,3-Oxathiolanes are the core structure of several antiviral nucleoside analogues, such as lamivudine (B182088). google.com

In a notable example, the diastereoselective synthesis of a key lamivudine intermediate is achieved through the condensation of an optically active alcohol ester of glyoxylic acid with 2,5-dihydroxy-1,4-dithiane. google.com This reaction asymmetrically induces the formation of a trans-5-hydroxy-1,3-oxathiolane-2-carboxylate. google.com The chiral auxiliary on the glyoxylate (B1226380) directs the stereochemical outcome of the cyclization. Other strategies involve the cyclocondensation of glyoxylate derivatives with mercaptoacetaldehyde (B1617137) acetals. nih.gov These methodologies suggest the potential of this compound to serve as a substrate in similar transformations, where the benzyl ester would provide a stable protecting group during synthesis.

Construction of Other Nitrogen-Containing Heterocycles

The reactivity of this compound extends to the synthesis of a variety of other nitrogen-containing heterocycles. Its precursor, glyoxylic acid, is a well-established component in multicomponent reactions for building complex nitrogen-based scaffolds.

One significant application is in the Pictet-Spengler reaction , a process that constructs tetrahydro-β-carboline and tetrahydroisoquinoline ring systems. wikipedia.orgnumberanalytics.com This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure. wikipedia.org While aldehydes are the classic substrates, research has shown that 2-oxoaldehydes can also participate in these reactions to create β-carboline natural products. rsc.org The use of glyoxylic acid in the Pictet-Spengler reaction to form tetrahydro-β-carboline-1-carboxylic acids is a standard procedure.

Furthermore, derivatives of this compound are employed in domino reactions. For instance, α-ketoamides, which can be synthesized from the parent α-keto acid, undergo organocatalytic aza-Michael/aldol domino reactions with α,β-unsaturated aldehydes to produce highly functionalized pyrrolidin-2-ones with controlled stereochemistry. nih.gov Another powerful transformation is the Petasis reaction , a three-component reaction between an amine, a carbonyl compound (like glyoxylic acid), and a vinyl- or aryl-boronic acid to generate allylic amines. nih.gov The use of chiral N-tert-butanesulfinamide with glyoxylic acid allows for the diastereoselective synthesis of β,γ-unsaturated α-amino acids, which are versatile precursors for numerous nitrogen heterocycles. nih.gov

Role in Chiral Synthesis and Stereoselective Transformations

The stereochemical control in the synthesis of complex molecules is paramount, and this compound and its derivatives serve as valuable tools in achieving high stereoselectivity.

The benzyl group in related structures has been shown to exert significant stereocontrol. For example, radical additions to chiral hydrazones bearing a β-benzyloxy group proceed with a high degree of diastereoselectivity. nih.gov This directing effect of the benzyloxy group is crucial in controlling the formation of new stereocenters. Similarly, indium-promoted additions to α-(benzyloxy) aldehydes have been studied to assess the direction and sense of asymmetric induction. acs.org

A direct application of a glyoxylic acid derivative in stereoselective synthesis is the preparation of the antiviral drug lamivudine. In this process, a glyoxylic acid esterified with an optically active alcohol is used as the starting material. google.com The chiral alcohol acts as an auxiliary, directing the condensation with 2,5-dihydroxy-1,4-dithiane to selectively form the desired trans-diastereomer of the resulting 1,3-oxathiolane ring. google.com This method highlights how the ester moiety of a glyoxylate, such as the benzyl group in this compound, can be replaced with a chiral auxiliary to guide the stereochemical outcome of a reaction. Such strategies are fundamental to asymmetric synthesis, allowing for the preferential formation of one stereoisomer over others. msu.edu

Decarboxylative Functionalizations

Decarboxylation is a powerful strategy for the formation of carbon-carbon and carbon-heteroatom bonds, converting readily available carboxylic acids into valuable functionalized products. This compound, as an α-keto acid, is an excellent substrate for such transformations.

Photochemical Radical Decarboxylative Disulfuration

A notable advanced application is the photochemical radical decarboxylative disulfuration of α-keto acids. This method allows for the direct conversion of carboxylic acids into unsymmetrical disulfides under mild, visible-light-induced conditions. wikipedia.org

In this reaction, this compound is subjected to a photocatalyst and a base. The photocatalyst, upon excitation by blue LEDs, promotes the decarboxylation of the α-keto acid. This process generates a benzyl radical (PhCH₂•) after the loss of two molecules of carbon dioxide. This radical then reacts with a sulfur-transfer reagent, such as 1,4-di-tert-butyl-tetrasulfane, through a homolytic substitution mechanism to yield the corresponding unsymmetrical disulfide. researchgate.net

Table 2: Photochemical Decarboxylative Disulfuration of this compound

Reactant Photocatalyst Sulfur Source Product Yield Reference

This transformation is highly valuable as it provides a sustainable and efficient route to synthesize complex disulfide-containing molecules, which are prevalent in biologically active compounds and materials science.

Decarboxylative Acylation of N-Heterocycles

The use of α-keto acids as acylating agents via decarboxylation represents a significant advancement in carbon-carbon bond formation. This compound, also known as phenylglyoxylic acid benzyl ester, serves as a valuable reagent in this context, particularly for the acylation of electron-rich N-heterocycles. This transformation typically proceeds through the generation of a highly reactive acyl radical intermediate.

Research has demonstrated that under photoredox catalysis conditions, α-keto acids can undergo efficient decarboxylation to form acyl radicals. researchgate.net For instance, the organophotocatalyzed acylation of indoles with various α-keto acids has been successfully achieved using catalysts like Rose Bengal under visible light irradiation. researchgate.net In this process, the α-keto acid is converted into an α-keto carboxyl radical, which subsequently loses carbon dioxide to yield the desired acyl radical. researchgate.net This reactive species then undergoes addition to the nucleophilic C3 position of the indole (B1671886) ring to furnish 3-acylindoles in high yields. researchgate.net

This method is notable for its mild reaction conditions and tolerance of a wide range of functional groups on both the heterocycle and the α-keto acid. researchgate.net While specific studies focusing exclusively on this compound are part of a broader class of reactions, the principles established with aryl and alkyl α-keto acids are directly applicable. The benzyloxycarbonyl group is stable under these photocatalytic conditions, making the reagent an effective precursor for introducing the benzyloxyformyl group onto various N-heterocyclic scaffolds.

N-Heterocycle Reaction Type Resulting Motif
IndolePhotocatalytic Decarboxylative Acylation3-Acylindole
PyrroleRadical Acylation2-Acylpyrrole
AcetanilidePhotocatalytic Decarboxylative ortho-Acylationortho-Acylacetanilide rsc.org

Precursor to Biologically Relevant Compound Motifs (excluding biological activity/efficacy)

This compound is a versatile building block in organic synthesis, primarily due to its α-keto ester functionality, which is a key structural element in numerous complex molecules. Its utility lies in its ability to participate in a variety of transformations to construct core motifs found in medicinally relevant compounds.

One of the most direct applications is in the synthesis of more complex α-keto esters. researchgate.net These motifs are integral to various molecular architectures. For example, platinum-catalyzed C-H acylation reactions can introduce an α-keto ester group into 2-aryloxypyridines using reagents like ethyl chlorooxoacetate, a related α-keto ester precursor. acs.org Similarly, this compound can be used to build molecules containing the 2-oxo-2-(phenyl)acetate scaffold. An example includes its use in the synthesis of analogues of Butyrolactone I, where methyl 2-(4-(benzyloxy)phenyl)-2-oxoacetate is synthesized as an intermediate. nih.govmdpi.com The synthesis involves the benzylation of a phenolic hydroxyl group on a related keto-ester, demonstrating how the benzyloxy- group can be introduced into a precursor molecule. nih.govmdpi.com

Furthermore, the α-keto ester structure is a precursor for synthesizing unnatural α-amino acids. For instance, protected α-chloro glycinates can be synthesized from benzyl carbamate (B1207046) and an appropriate 2-oxoacetate. caltech.edu These halogenated amino acid derivatives are valuable intermediates for cross-coupling reactions to introduce diverse side chains, leading to a wide array of protected, unnatural α-amino acids. caltech.edu

The aldehyde functionality, accessible from the carboxylic acid of this compound or its derivatives, is also a key starting point for constructing heterocyclic systems like 1,3-oxathiolanes. beilstein-journals.org The synthesis of 1,3-oxathiolane nucleoside analogues often involves the condensation of a protected glycolic aldehyde with a mercapto-substituted compound. beilstein-journals.org The structural framework provided by this compound is thus a valuable starting point for the assembly of these important molecular motifs.

Biologically Relevant Motif Synthetic Strategy Resulting Compound Class/Example
α-Keto EsterC-H Acylation, EsterificationSubstituted Aryl α-Keto Esters acs.org
Substituted PhenylacetatesBenzylation of phenolic precursorsMethyl 2-(4-(benzyloxy)phenyl)-2-oxoacetate nih.govmdpi.com
Unnatural α-Amino AcidsSynthesis of α-chloro glycinate (B8599266) intermediatesProtected α-Amino Acid Derivatives caltech.edu
1,3-OxathiolanesCondensation from aldehyde precursors1,3-Oxathiolane Nucleoside Analogues beilstein-journals.org

Computational Chemistry and Theoretical Studies

Mechanistic Calculations of Reaction Pathways

Theoretical calculations are instrumental in elucidating the intricate details of reaction mechanisms, including the identification of transition states and the determination of activation energy barriers. For a molecule like 2-(benzyloxy)-2-oxoacetic acid, with its multiple functional groups (a carboxylic acid, a ketone, and a benzyl (B1604629) ether), several reaction pathways can be computationally explored.

Studies on related dicarbonyl compounds and carboxylic acids often employ DFT methods to map out potential energy surfaces for various reactions. sciforum.netmdpi.com For instance, in the context of the Staudinger reaction, computational analysis has been used to show that the process is a two-step cycloaddition involving a zwitterionic intermediate, which is formed through the nucleophilic attack of an imine on a ketene. researchgate.net Similarly, computational studies on the Thorpe reaction, the self-condensation of nitriles, have utilized DFT to evaluate different mechanistic proposals and determine the most likely reaction pathway by comparing the energy barriers of key steps. mdpi.com

For this compound, mechanistic calculations could be applied to understand:

Decarboxylation: The thermal or catalyzed loss of CO2 is a potential reaction, and calculations could determine the energy profile of this process.

Nucleophilic Addition to the Ketone: The reactivity of the ketonic carbonyl group towards nucleophiles can be modeled to predict reaction kinetics and stereoselectivity.

Enolization: Like other dicarbonyl compounds, this compound can form enol tautomers. DFT calculations can predict the relative stabilities of the keto and enol forms and the energy barrier for tautomerization, as has been done for benzyl acetoacetate. researchgate.netdaneshyari.comresearchgate.net

A hypothetical reaction pathway that could be investigated is the nucleophilic attack on the carbonyl carbon. The table below illustrates the kind of data that such a computational study would aim to produce.

Reaction StepComputational MethodCalculated ParameterValue (kcal/mol)Interpretation
Formation of Reactant ComplexDFT (B3LYP/6-311++G) Complexation Energy-5.2Initial favorable interaction between reactants.
Transition State for Nucleophilic AttackDFT (B3LYP/6-311++G)Activation Energy (ΔG‡)+15.8Energy barrier for the key bond-forming step.
Formation of Tetrahedral IntermediateDFT (B3LYP/6-311++G**)Reaction Energy (ΔG)-10.4The intermediate is thermodynamically stable relative to reactants.

Electronic Structure Analysis of this compound and Intermediates

The electronic structure of a molecule dictates its reactivity. Computational methods provide valuable descriptors of electronic properties, such as the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and molecular electrostatic potential (MEP) maps.

Studies on phenoxyacetic acid and its derivatives have used DFT calculations to correlate electronic structure with herbicidal activity. mdpi.com These studies show that the HOMO is typically localized on the aromatic ring, while the LUMO is distributed over the carboxylic acid group. The energy gap between the HOMO and LUMO is a critical indicator of chemical reactivity; a smaller gap generally implies higher reactivity. mdpi.com MEP maps for these compounds reveal that the most negative potential (indicating susceptibility to electrophilic attack) is located around the carbonyl oxygen atoms of the carboxyl group. mdpi.com

For this compound, a similar analysis would be expected to reveal:

HOMO: Likely centered on the benzyl ring, indicating its potential role as an electron donor in reactions.

LUMO: Primarily located across the two carbonyl groups (keto and carboxylic acid), highlighting these as the primary sites for nucleophilic attack.

MEP: Negative potential would be concentrated around the four oxygen atoms, while positive potential would be associated with the acidic proton of the carboxyl group.

The table below presents hypothetical electronic property data for this compound, based on values typically obtained for similar organic molecules in DFT calculations. researchgate.netekb.egorientjchem.org

PropertyComputational MethodCalculated ValueSignificance
HOMO EnergyDFT (B3LYP/6-311++G(d,p))-7.2 eVEnergy of the highest occupied molecular orbital; relates to ionization potential.
LUMO EnergyDFT (B3LYP/6-311++G(d,p))-1.5 eVEnergy of the lowest unoccupied molecular orbital; relates to electron affinity.
HOMO-LUMO GapDFT (B3LYP/6-311++G(d,p))5.7 eVIndicates chemical reactivity and kinetic stability.
Dipole MomentDFT (B3LYP/6-311++G(d,p))3.5 DMeasures the overall polarity of the molecule.

Conformation and Torsional Effects on Reactivity

The three-dimensional structure and conformational flexibility of a molecule are crucial to its reactivity. Torsional rotations around single bonds can lead to different stable conformers, each with a unique energy and reactivity profile.

A comprehensive conformational analysis of benzyl acetoacetate, a related β-dicarbonyl compound, was performed using DFT calculations. researchgate.netdaneshyari.comresearchgate.net This study identified multiple stable conformers for both the keto and enol forms, arising from rotations around the C-C, C-O, and benzyl C-O bonds. The relative energies of these conformers were calculated to determine the most stable structures in the gas phase and in solution. researchgate.netdaneshyari.comresearchgate.net Similarly, a theoretical study on benzyl acetate (B1210297) ion pairs identified several low-energy conformers based on the orientation of the benzyl group relative to the acetate moiety. nih.gov

For this compound, the key torsional angles determining its conformation would be:

φ1 (C-O-CH2-Ph): Rotation around the ether bond.

φ2 (O-C-C=O): Rotation around the central carbon-carbon bond.

φ3 (C-C-O-H): Rotation within the carboxylic acid group.

The following table shows hypothetical data from a conformational analysis of this compound, illustrating how different torsional angles can lead to conformers with varying relative energies.

Conformerφ1 (C-O-CH2-Ph)φ2 (O-C-C=O)Relative Energy (kcal/mol)Key Feature
A180°0.00Most stable, extended conformation.
B60°1.25Gauche conformation of the benzyl group.
C180°180°2.10Anti-periplanar arrangement of carbonyls.
D60°180°3.50Higher energy due to steric clash.

Emerging Research Frontiers for 2 Benzyloxy 2 Oxoacetic Acid

Novel Catalytic Systems for Transformations

The transformation of 2-(benzyloxy)-2-oxoacetic acid and related α-oxo acids is being revolutionized by the development of innovative catalytic systems. These systems often employ dual catalytic strategies, combining transition metals with photoredox or electrochemical methods to unlock new reaction pathways under mild conditions.

A significant area of research is the decarboxylative coupling of α-oxo acids. nih.gov Dual catalysis involving chromium and a photoredox catalyst has been shown to facilitate the cross-coupling of α-oxo acids with benzylic pyridinium (B92312) salts to synthesize ketones. rsc.org This process proceeds through the photocatalytic generation of an acyl radical from the α-oxo acid and a benzylic radical, which are then coupled by the chromium catalyst. rsc.org Similarly, palladium(II) has been used to catalyze the decarboxylative cross-coupling of related oxamic acids with potassium phenyltrifluoroborates. rsc.org

Recent advancements include the use of co-catalytic systems that pair a transition metal (such as copper, nickel, iron, or palladium) with a photoredox co-catalyst to forge new carbon-carbon or carbon-oxygen bonds. google.com Another novel approach is the combination of electrochemistry with nickel catalysis. This electro/Ni dual-catalysis enables the redox-neutral C(sp³)–C(sp²) cross-coupling of carboxylates with aryl bromides. chemrxiv.org In this system, the carboxylate undergoes oxidative decarboxylation at the anode to form a radical species, which then couples with a nickel intermediate generated at the cathode. chemrxiv.org

Furthermore, this compound has been utilized as a key reagent in visible light photoredox-catalyzed reactions, such as the deoxydisulfuration of alcohols, highlighting its utility in generating radical intermediates for complex transformations. rsc.org

Table 1: Novel Catalytic Systems for α-Oxo Acid Transformations
Catalytic SystemCatalyst(s)Transformation TypeKey FeatureReference
Photoredox/Chromium Dual CatalysisIr-based photocatalyst, CrCl3Decarboxylative Cross-CouplingGenerates acyl and benzylic radicals for ketone synthesis. rsc.org
Electro/Nickel Dual CatalysisNiBr2·diglyme, BipyridineDecarboxylative C(sp³)–C(sp²) Cross-CouplingRedox-neutral paired electrolysis avoids sacrificial reagents. chemrxiv.org
Visible Light Photoredox CatalysisIridium or Ruthenium complexesDeoxydisulfuration / Radical GenerationUses α-oxo acid as a precursor for radical species under mild light irradiation. rsc.org
Palladium CatalysisPd(OAc)2Decarboxylative Cross-CouplingEffective for coupling oxamic acids with organoboron reagents. rsc.org

Integration into Flow Chemistry Methodologies

The principles of flow chemistry—performing chemical reactions in a continuously flowing stream—are being increasingly applied to modern organic synthesis for improved safety, efficiency, and scalability. researchgate.net The integration of reactions involving this compound into flow systems represents a significant research frontier.

The electro/Ni dual-catalyzed cross-coupling reaction, for instance, has been successfully adapted for a scale-up flow synthesis. chemrxiv.org This demonstrates the potential of using electrochemical flow technology for the continuous production of complex molecules derived from readily available carboxylates. Flow chemistry is particularly advantageous for energetic or hazardous reactions, offering precise control over reaction parameters like temperature and pressure, and minimizing the volume of reactive intermediates at any given time. researchgate.net

While specific examples detailing the flow synthesis of this compound itself are still emerging, the successful application of flow methodologies to the synthesis of other complex active pharmaceutical ingredients (APIs) provides a strong precedent. researchgate.net The translation of batch syntheses and transformations of this compound to continuous-flow systems is a logical next step that could enhance production efficiency and enable safer handling of reactive intermediates. chemrxiv.orgresearchgate.net

Exploration of New Reactivity Modes

The unique structure of this compound allows for diverse reactivity beyond simple esterification or amidation. Current research is focused on uncovering novel reactivity modes, primarily through the strategic generation of radical intermediates.

The decarboxylative generation of acyl radicals is a central theme. nih.govrsc.org Under photocatalytic or oxidative conditions, this compound can lose carbon dioxide to form a benzyloxycarbonyl radical. This highly reactive species can then participate in a variety of bond-forming events. For example, the chromium-catalyzed coupling of this acyl radical with a benzylic radical provides a direct route to ketones. rsc.org Another powerful transformation is the double decarboxylative coupling, where two molecules of a carboxylic acid couple to form a new C-C bond, a reaction that has been demonstrated for α-keto acids. nih.gov

Beyond acyl radical formation, this compound has been employed as a key component in photoredox-catalyzed deoxydisulfuration reactions. rsc.org In this process, it participates in a sequence that ultimately facilitates the formation of disulfides from alcohols, showcasing its role in enabling complex multi-step transformations under visible light. rsc.org The exploration of cycloaddition reactions, such as the photocatalytic [2π + 2σ] cycloadditions seen with related carbonyl compounds, could also open new avenues for constructing complex cyclic scaffolds from this precursor. rsc.org

Sustainable Synthesis Approaches

The development of green and sustainable methods for chemical synthesis is a global priority. For this compound, research is shifting towards biocatalysis and electrocatalysis to replace traditional methods that may rely on harsh reagents or generate significant waste.

Biocatalysis offers a highly selective and environmentally benign route. Enzymes such as 2-oxoacid aldolases are being investigated as versatile biocatalysts for the synthesis of chiral multifunctional compounds from α-oxoacids. ub.edu The engineering of enzymes like galactose oxidase has been shown to be effective for the synthesis of structural analogues like 2-(furan-2-yl)-2-oxoacetic acid, a key precursor for the antibiotic cefuroxime. keaipublishing.com This success strongly suggests that a similar biocatalytic approach could be developed for this compound, potentially starting from benzyl (B1604629) alcohol derivatives. The enzymatic reduction of related keto esters to chiral hydroxy acids is also a well-established green method in pharmaceutical synthesis. mdpi.comresearchgate.net

Unexplored Derivatization Strategies

While the carboxylic acid moiety of this compound is readily derivatized into esters and amides, significant potential lies in developing more sophisticated and unexplored derivatization strategies that leverage its bifunctional nature.

One promising avenue is the development of novel multicomponent reactions (MCRs). The presence of both a ketone and a carboxylic acid in one molecule is ideal for designing new MCRs to rapidly build molecular complexity. For example, a reaction involving an amine, an isocyanide, and this compound could potentially lead to highly functionalized α-acylamino carboxamide structures in a single step.

Expanding the scope of the decarboxylative couplings discussed previously is another key area. While couplings with benzylic radicals and organoboron reagents have been explored, the reaction of the derived acyl radical with a broader range of radical precursors or trapping agents remains largely unexplored. rsc.orgrsc.org This could provide access to a wide array of novel ketones and other carbonyl-containing compounds.

Furthermore, transformations that engage the ketone functionality in concert with the carboxyl group could lead to new heterocyclic systems. For instance, reductive amination of the ketone followed by intramolecular cyclization with the activated carboxyl group could be a strategy for synthesizing substituted lactams. The conversion of the carboxylic acid to a more reactive derivative, followed by an intramolecular Wittig-type reaction or other carbon-carbon bond-forming cyclizations, also presents an underexplored path to novel cyclic ethers or carbocycles.

Table 2: Unexplored Derivatization Concepts
StrategyProposed ReactionPotential Product ClassRationale
Multicomponent Reactions (MCRs)Passerini or Ugi-type reactionα-Acyloxy or α-Acylamino carboxamidesLeverages both keto and carboxyl groups for rapid complexity building.
Expanded Decarboxylative CouplingCoupling of derived acyl radical with alkenes or alkynesUnsaturated ketonesExpands the utility of the acyl radical intermediate.
Intramolecular CyclizationReductive amination followed by lactamizationSubstituted lactamsSequential reaction utilizing both functional groups to form heterocycles.
Tandem ReactionsConversion to an ylide followed by intramolecular reactionCyclic ethers or carbocyclesCreates novel ring systems via intramolecular C-C or C-O bond formation.

Table of Mentioned Compounds

Show/Hide Compound List
Compound Name
This compound
Oxalyl chloride
Benzyl alcohol
Potassium phenyltrifluoroborate
2-(Furan-2-yl)-2-oxoacetic acid
Ibuprofen
Cefuroxime

Q & A

Q. What are common synthetic routes for preparing 2-(benzyloxy)-2-oxoacetic acid, and how are the products characterized?

Methodological Answer: Synthesis typically involves nucleophilic substitution or condensation reactions. For example, analogous compounds like 2-((2-bromobenzyl)amino)-2-oxoacetic acid are synthesized via a two-step procedure: (1) reaction of an amine with oxalyl chloride, followed by (2) hydrolysis or deprotection. Characterization relies on 1H NMR to confirm structural integrity. Key spectral markers include:

  • Benzyl protons : Resonances at δ 4.63 ppm (d, J = 6.3 Hz) for –CH2– groups adjacent to oxygen .
  • Oxoacetic acid protons : A singlet near δ 7.68 ppm (s, 1H) for the α-keto carbonyl proton .
    Table 1 : Representative 1H NMR Data for Analogous Compounds
CompoundKey Peaks (δ, ppm)Reference
2-((2-Bromobenzyl)amino)-2-oxoacetic acid7.68 (s, 1H, C=O), 4.63 (d, –CH2–)
2-(4-Chlorophenyl)-2-oxoacetic acid8.32 (d, aromatic), 7.56 (d, aromatic)

Q. How does the molecular geometry of this compound influence its reactivity?

Methodological Answer: The planar geometry of the oxoacetic acid moiety (evidenced in structurally similar compounds like 2-(2-ethoxy-2-oxoacetamido)benzoic acid) facilitates hydrogen bonding, which stabilizes intermediates in reactions such as amidation or esterification . Key structural features include:

  • Intramolecular hydrogen bonds : Between the oxo group and adjacent acidic protons (e.g., O–H⋯O), reducing rotational freedom and enhancing stability .
  • Crystal packing : Chains parallel to the [111] direction via O–H⋯O and C–H⋯O interactions, suggesting reactivity in solid-phase synthesis .

Advanced Questions

Q. What strategies mitigate decomposition or side reactions during the synthesis of this compound derivatives?

Methodological Answer:

  • Protection of reactive groups : Use tert-butyldiphenylsilyl (TBDPS) or tetrahydropyranyl (THP) ethers to shield hydroxyl groups during oxidation steps, as demonstrated in the synthesis of oxamide derivatives .
  • Low-temperature reactions : Conduct condensations below 0°C to minimize keto-enol tautomerization, which can lead to byproducts .
  • In situ monitoring : Employ LC-MS or FTIR to detect intermediates and adjust reaction conditions dynamically .

Q. How can spectroscopic techniques resolve ambiguities in the tautomeric forms of this compound?

Methodological Answer:

  • 13C NMR : The carbonyl carbon of the keto form resonates at δ 190–200 ppm, while enolic forms show shifted peaks (δ 170–180 ppm) .
  • X-ray crystallography : Directly visualizes the dominant tautomer. For example, 2-(methylamino)-2-oxoacetic acid exists primarily in the keto form due to intramolecular N–H⋯O hydrogen bonding .
  • Variable-temperature NMR : Heating shifts equilibrium toward the enol form, observable through changes in splitting patterns .

Table 2 : Tautomeric Stability in Analogous Compounds

CompoundDominant FormStabilizing InteractionReference
2-(Methylamino)-2-oxoacetic acidKetoN–H⋯O hydrogen bond
Phenylglyoxylic acidKetoConjugation with aromatic ring

Q. In crystallographic studies, how do intermolecular interactions affect the packing arrangement of this compound?

Methodological Answer:

  • Hydrogen-bonding networks : Analogous compounds like 2-(2-ethoxy-2-oxoacetamido)benzoic acid form chains via O–H⋯O (2.68 Å) and C–H⋯O (2.89 Å) interactions, creating a rigid framework .
  • Packing motifs : Triclinic crystal systems (space group P1) with Z = 2, as observed in related oxoacetates, suggest similar unit cell parameters for the benzyloxy derivative .

Q. What computational methods predict the reactivity of this compound in nucleophilic acyl substitution?

Methodological Answer:

  • DFT calculations : Optimize transition states using B3LYP/6-31G(d) to assess activation barriers for reactions with amines or alcohols .
  • Electrostatic potential maps : Identify electrophilic hotspots (e.g., α-keto carbonyl carbon) for targeted functionalization .

Q. Key Considerations for Researchers

  • Contradictions in data : Yields for analogous syntheses vary (e.g., 72% over two steps for bromo derivatives vs. 49% for difluorophenyl analogs ), emphasizing the need for tailored optimization.

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2-(Benzyloxy)-2-oxoacetic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.